molecular formula C5H12ClNO B1592565 2-Methylmorpholine hydrochloride CAS No. 59229-57-1

2-Methylmorpholine hydrochloride

Cat. No.: B1592565
CAS No.: 59229-57-1
M. Wt: 137.61 g/mol
InChI Key: PJYFXNZOOMGPIL-UHFFFAOYSA-N
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Preparation Methods

2-Methylmorpholine hydrochloride is generally synthesized through the following steps :

  • Dissolving morpholine in an alcohol solvent.
  • Adding a methylating agent, such as methyl chloride, at low temperature.
  • Adding hydrochloric acid for a neutralization reaction to obtain this compound.
  • The product is then obtained after filtration, washing, and drying.

Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of bis(2-chloroethyl)ether with ammonia .

Chemical Reactions Analysis

2-Methylmorpholine hydrochloride undergoes various types of chemical reactions, including :

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: It can react with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include N-oxides, secondary amines, and substituted morpholines .

Scientific Research Applications

2-Methylmorpholine hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used as a catalyst and buffer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methylmorpholine hydrochloride involves its ability to act as a nucleophile and participate in various organic reactions . It can form stable intermediates and transition states, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

2-Methylmorpholine hydrochloride can be compared with other similar compounds such as morpholine, N-methylmorpholine, and diethanolamine :

    Morpholine: Similar in structure but lacks the methyl group, making it less reactive in certain reactions.

    N-Methylmorpholine: Similar but with a different substitution pattern, leading to different reactivity and applications.

    Diethanolamine: A precursor in the synthesis of morpholine and its derivatives, with different chemical properties and applications.

This compound is unique due to its specific reactivity and versatility in various organic synthesis reactions .

Properties

IUPAC Name

2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFXNZOOMGPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626842
Record name 2-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59229-57-1
Record name 59229-57-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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